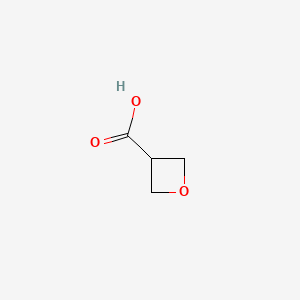

![molecular formula C8H10F2O2 B1490074 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 1419101-45-3](/img/structure/B1490074.png)

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluorospiro[3.3]heptane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCRDQMFKNZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(C2)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-45-3 | |

| Record name | 6,6-difluorospiro[3.3]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane scaffold has emerged as a critical motif in modern medicinal chemistry, offering a rigid, three-dimensional alternative to traditional flat aromatic rings, a concept often termed "escaping flatland."[1][2] The strategic incorporation of fluorine atoms further modulates the physicochemical properties of drug candidates, enhancing metabolic stability and binding affinity.[3][4] This guide provides a comprehensive technical overview of the , a valuable building block that combines the structural benefits of a spirocyclic core with the desirable electronic properties of gem-difluorination. We present a scalable, convergent synthetic route, detail the critical characterization techniques required for structural verification and purity assessment, and discuss the underlying scientific principles that guide the experimental choices.

Introduction: The Strategic Value of Fluorinated Spirocycles in Medicinal Chemistry

In the pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to scaffolds that provide enhanced three-dimensionality. Saturated spirocycles, particularly the spiro[3.3]heptane system, are highly sought after for their ability to project substituents into distinct vectors in 3D space, offering a rigid framework that can improve target engagement and reduce off-target effects compared to more flexible or planar analogues.[1][5] This rigid structure has been successfully explored as a saturated bioisostere of benzene in drug design.[1]

The introduction of a gem-difluoro group onto this scaffold is a deliberate strategy to fine-tune molecular properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence conformation, and block metabolic oxidation at the fluorinated carbon, often leading to improved drug-like properties.[3][4] The target molecule, this compound, is therefore a highly valuable building block, providing a synthetically accessible entry point to a diverse range of novel chemical entities for drug discovery programs.[6][7]

Part I: Synthesis of this compound: A Scalable Approach

Strategic Overview

The synthesis of the title compound is most effectively achieved through a convergent and scalable three-step sequence starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This approach avoids the poor scalability and limited diversity of older methods that relied on a seven-step sequence involving deoxofluorination.[8] The modern strategy, detailed below, focuses on building the spirocyclic core first, followed by functional group manipulation.

Key Synthetic Steps & Mechanistic Rationale

-

Step 1: Spirocycle Construction via Double Alkylation The synthesis commences with the formation of the spiro[3.3]heptane core. Diethyl malonate is deprotonated using a strong, non-nucleophilic base, typically sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF). The resulting malonate enolate acts as a nucleophile, sequentially displacing both bromide atoms on 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in a double SN2 reaction. This intramolecular cyclization is efficient and directly yields the key intermediate, Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7).[8]

-

Step 2: Saponification to the Dicarboxylic Acid The diethyl ester intermediate is hydrolyzed to the corresponding dicarboxylic acid. This is achieved through saponification using a strong base, such as sodium hydroxide (NaOH), in a mixture of water and an alcohol like methanol (MeOH).[8] The reaction is typically stirred at room temperature for several hours to ensure complete conversion. An acidic workup is then required to protonate the dicarboxylate salt, causing the 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) to precipitate or be extracted into an organic solvent.

-

Step 3: Thermal Decarboxylation The final step involves the removal of one of the carboxylic acid groups. Malonic acids are susceptible to decarboxylation upon heating due to the stability of the resulting enol intermediate. The reaction is performed by refluxing the dicarboxylic acid (12) in a high-boiling solvent such as pyridine.[8] This process expels a molecule of carbon dioxide, yielding the desired monosubstituted product, this compound (13).

Detailed Experimental Protocol

The following protocol is adapted from a multigram-scale synthesis and is intended for use by trained professionals in a controlled laboratory setting.[8]

Step 1: Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 154.6 g, 3.87 mol) in DMF (2.7 L) at 0 °C, add diethyl malonate (650 g, 4.06 mol) dropwise, maintaining the temperature.

-

Slowly heat the mixture to 60 °C.

-

Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g, 1.94 mol) dropwise.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Cool the mixture to room temperature, dilute with water (4 L), and extract with ethyl acetate (3 x 1.5 L).

-

Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Step 2: 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12)

-

Dissolve Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7) (472 g, 1.71 mol) in methanol (1 L).

-

Add this solution to a stirred solution of NaOH (272 g, 6.80 mol) in water (1 L).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove methanol under reduced pressure.

-

Extract the aqueous layer with tert-Butyl methyl ether (500 mL) to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 3 with 10 M aqueous HCl.

-

Extract the product with ethyl acetate (3 x 800 mL).

-

Combine the organic layers, dry over Na2SO4, and evaporate under reduced pressure to yield the title compound as colorless crystals.

Step 3: this compound (13)

-

Dissolve 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) (350 g, 1.59 mol) in pyridine (2 L).

-

Reflux the resulting solution for 12 hours.

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with water (1.5 L) and acidify to pH 3 with 10 M aqueous HCl.

-

Extract the product with ethyl acetate (3 x 600 mL).

-

Combine the organic layers, dry over Na2SO4, and evaporate under reduced pressure to yield the final product as yellowish crystals.

Part II: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is employed to provide unambiguous structural evidence and quantify purity.

Physicochemical & Spectroscopic Data

The following table summarizes the key characterization data for the final product.

| Property | Value | Source |

| Chemical Formula | C8H10F2O2 | [9][10] |

| Molecular Weight | 176.16 g/mol | [9][10] |

| CAS Number | 1419101-45-3 | [11][12] |

| Appearance | Yellowish crystals | [8] |

| Melting Point | 46–47 °C | [8] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for elucidating the structure.

-

1H NMR: The proton spectrum will show complex multiplets for the aliphatic protons of the two cyclobutane rings. The proton alpha to the carboxylic acid will appear as a distinct multiplet.

-

13C NMR: The carbon spectrum is highly informative. The carbonyl carbon will appear downfield (~175-180 ppm). The carbon bearing the two fluorine atoms (C6) will appear as a characteristic triplet due to C-F coupling, with a large coupling constant (JCF ≈ 280 Hz). The other sp3 carbons will appear in the aliphatic region, with smaller C-F coupling visible on carbons beta and gamma to the CF2 group.[8]

-

19F NMR: The fluorine spectrum provides a direct confirmation of the CF2 group. It will show a single signal, typically a multiplet due to coupling with adjacent protons. For a similar compound, the signal appeared at δ = -89.6 ppm (in DMSO-d6).[8]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]+ or pseudomolecular ions like [M-H]- or [M+H]+ can be observed, confirming the mass of 176.16 Da. Fragmentation patterns will typically involve the loss of the carboxylic acid group (-COOH) or CO2.

Purity Assessment

-

Elemental Analysis: This technique provides the percentage composition of C, H, and other elements. The experimentally found values should match the calculated values for the molecular formula C8H10F2O2, confirming the compound's elemental integrity.[8]

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry, can be used to assess the purity of the final compound, ideally showing a single major peak.

Conclusion

This compound is a strategically important building block for the development of novel therapeutics. The convergent, multigram-scale synthesis presented herein provides a reliable and efficient route to access this compound. Rigorous characterization using a combination of spectroscopic and analytical techniques, particularly 1H, 13C, and 19F NMR, is essential to unequivocally confirm its structure and ensure high purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and validate this valuable chemical entity for application in drug discovery and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 불소화 [sigmaaldrich.com]

- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. poetry.arizona.edu [poetry.arizona.edu]

- 11. 6,6-Difluoro-spiro 3.3 heptane-2-carboxylic acid AldrichCPR 1419101-45-3 [sigmaaldrich.com]

- 12. This compound - C8H10F2O2 | CSSB00010725855 [chem-space.com]

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: A Novel Building Block for Advancing Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, moving beyond "flat" aromatic and heteroaromatic scaffolds towards more three-dimensional (3D) molecular architectures.[1][2] Saturated spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as powerful tools in this endeavor. Their rigid, well-defined 3D geometry offers a unique way to orient substituents in chemical space, enabling a more precise and effective interaction with biological targets.[1][2] This guide focuses on a particularly compelling building block: 6,6-difluorospiro[3.3]heptane-2-carboxylic acid . The strategic introduction of gem-difluoro functionality onto the spiro[3.3]heptane core imparts a unique combination of properties, making it an invaluable asset for medicinal chemists aiming to overcome common drug development hurdles.

The Rationale: Why this compound?

The utility of this building block stems from the synergistic interplay between the spiro[3.3]heptane scaffold and the gem-difluoro group.

The Spiro[3.3]heptane Core: A Bioisostere with Superior Properties

The spiro[3.3]heptane framework serves as a saturated bioisostere for commonly used cyclic systems like benzene and cyclohexane.[2] This substitution can lead to significant improvements in a molecule's physicochemical properties:

-

Enhanced Solubility: The increased sp3 character and reduced planarity of the spiro[3.3]heptane motif can disrupt crystal lattice packing, often leading to improved aqueous solubility.

-

Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can enhance a drug candidate's metabolic stability.

-

Novel Chemical Space: The non-planar arrangement of substituents on the spiro[3.3]heptane core allows for the exploration of novel chemical space, potentially leading to new intellectual property.

The Gem-Difluoro Group: A Multifunctional Modulator

The introduction of a CF2 group is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties:[3]

-

Lipophilicity and pKa Modulation: The highly electronegative fluorine atoms can significantly alter the local electronic environment, impacting the lipophilicity and the acidity (pKa) of nearby functional groups. This allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Blocking: The strong C-F bond is resistant to metabolic cleavage, making the gem-difluoro group an effective metabolic blocker when placed at a site of potential oxidative metabolism.

-

Conformational Control: The steric and electronic effects of the CF2 group can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation.

The combination of these features in this compound provides a ready-to-use building block for systematically improving the drug-like properties of a lead compound.

Synthesis of this compound: A Scalable Approach

A robust and scalable synthesis of this compound has been developed, enabling its production on a multigram scale. The synthetic strategy hinges on the construction of a key intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[3]

Caption: Synthetic overview for this compound.

Experimental Protocol: Multigram Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane

-

Rationale: This key intermediate is the cornerstone of the spirocycle's construction. Its synthesis from a commercially available cyclobutanone derivative involves deoxofluorination to introduce the gem-difluoro motif, followed by reduction and bromination of the resulting diol.

Part 2: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

-

Step 1: To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF, add diethyl malonate dropwise at 0 °C.

-

Step 2: After the initial reaction, slowly warm the mixture to 60 °C.

-

Step 3: Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in DMF dropwise.

-

Step 4: Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Step 5: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

-

Step 6: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Purify by vacuum distillation.

-

Causality: The use of a strong base like sodium hydride is necessary to deprotonate the active methylene protons of diethyl malonate, generating the nucleophile for the double alkylation reaction with the dibromide, which forms the spirocyclic core.[3]

Part 3: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid

-

Step 1: Dissolve the diethyl ester from the previous step in methanol.

-

Step 2: Add the methanolic solution to a stirred solution of sodium hydroxide in water.

-

Step 3: Stir the reaction mixture at room temperature for 12 hours.

-

Step 4: Remove methanol under reduced pressure.

-

Step 5: Wash the aqueous layer with a water-immiscible organic solvent (e.g., tert-butyl methyl ether).

-

Step 6: Acidify the aqueous layer to pH 3 with 10 M HCl.

-

Step 7: Extract the product with ethyl acetate.

-

Step 8: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the dicarboxylic acid.

-

Causality: Saponification with a strong base like NaOH is a standard and efficient method for hydrolyzing the ethyl esters to the corresponding dicarboxylic acid.

Part 4: Synthesis of this compound

-

Step 1: Dissolve the dicarboxylic acid in pyridine.

-

Step 2: Reflux the solution for 12 hours.

-

Step 3: Remove pyridine under reduced pressure.

-

Step 4: Dilute the residue with water and acidify to pH 3 with 10 M HCl.

-

Step 5: Extract the product with ethyl acetate.

-

Step 6: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

-

Causality: Thermal decarboxylation in a high-boiling solvent like pyridine is a common method for removing one of the carboxylic acid groups from a malonic acid derivative.[3]

Physicochemical Properties and Spectroscopic Data

The introduction of fluorine has a predictable and significant impact on the physicochemical properties of the spiro[3.3]heptane scaffold.

| Compound | pKa (Carboxylic Acid) | LogP (Amide Derivative) |

| Spiro[3.3]heptane-2-carboxylic acid | ~4.9 | 1.3 |

| 6-Fluorospiro[3.3]heptane-2-carboxylic acid | ~4.7 | 1.5 |

| This compound | ~4.5 | 1.7 |

| Cyclohexanecarboxylic acid | 4.9 | 1.9 |

| Data adapted from comparative studies of fluorinated spiro[3.3]heptane analogs.[4][5] |

The electron-withdrawing nature of the fluorine atoms leads to a decrease in the pKa of the carboxylic acid, making it more acidic. This can have important implications for a drug's ionization state at physiological pH.

Spectroscopic Characterization

The structure of this compound and its derivatives can be unambiguously confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton on the carbon bearing the carboxylic acid typically appears as a multiplet around 2.9-3.1 ppm. The protons on the cyclobutane rings appear as complex multiplets in the range of 2.0-2.8 ppm. The acidic proton of the carboxylic acid is a broad singlet typically observed above 10 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid resonates around 180 ppm. The spiro carbon appears around 35-40 ppm. The carbons of the difluorinated cyclobutane ring show characteristic splitting due to C-F coupling. The CF2 carbon itself appears as a triplet around 120 ppm with a large J-coupling constant.

-

¹⁹F NMR: A single resonance is observed for the two equivalent fluorine atoms, typically as a triplet around -90 to -95 ppm.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid is observed from 2500-3300 cm⁻¹. A strong C=O stretch appears around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak is readily observed, and fragmentation patterns consistent with the spirocyclic structure can be identified.

Applications in Drug Discovery: A Case Study Approach

The true value of this compound is realized when it is incorporated into drug candidates. The carboxylic acid handle provides a convenient point for derivatization, most commonly through amide bond formation.

Experimental Protocol: Amide Coupling

Caption: A generalized workflow for the amide coupling of the title compound.

Representative Protocol using HATU:

-

Step 1: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Step 2: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Step 3: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Step 4: Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Step 5: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Step 6: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Step 7: Purify the crude product by flash column chromatography.

-

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines, including those that are less nucleophilic. The non-nucleophilic base, DIPEA, is crucial for scavenging the acid generated during the reaction without interfering with the coupling process.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound is a powerful and versatile building block that offers a unique combination of desirable properties for drug discovery. Its rigid 3D scaffold, combined with the modulating effects of the gem-difluoro group, provides medicinal chemists with a valuable tool to address challenges related to solubility, metabolic stability, and potency. The scalable synthesis of this compound ensures its accessibility for a wide range of research and development applications. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane scaffold has emerged as a critical three-dimensional (3D) bioisostere in modern medicinal chemistry, offering a rigid and synthetically accessible replacement for planar aromatic rings.[1][2][3][4][5] Its incorporation into drug candidates can significantly improve physicochemical properties and escape the "flatland" of traditional drug design. This guide provides a comprehensive technical overview of the conformational analysis of a key derivative, 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid. We synthesize field-proven insights with established methodologies, detailing an integrated approach that combines quantum mechanical calculations with experimental NMR validation. The narrative explains the causal reasoning behind experimental choices, from the selection of DFT functionals to the specific NMR experiments required to unambiguously determine the molecule's preferred 3D orientation. This document serves as a blueprint for researchers aiming to characterize the conformational landscape of similarly complex small molecules, a critical step in structure-based drug design.

Introduction: The Structural Imperative of Spirocyclic Scaffolds

The rational design of small molecule therapeutics is fundamentally dependent on understanding and controlling their three-dimensional structure. The conformation of a molecule dictates its interaction with biological targets, influencing potency, selectivity, and pharmacokinetic properties. Spiro[3.3]heptane derivatives are of high interest as they provide a rigid, non-planar scaffold that projects substituents into well-defined vectors in 3D space.

The subject of this guide, this compound, incorporates two key functional groups onto this scaffold:

-

The gem-Difluoro Group : This motif is a well-established metabolic blocker, preventing oxidation at the C6 position. Furthermore, the highly polarized C-F bonds introduce a strong local dipole moment and can influence ring puckering, acting as a conformational control element.[6][7]

-

The Carboxylic Acid Group : A common pharmacophore that can engage in hydrogen bonding and ionic interactions with protein targets. Its orientation relative to the core scaffold is paramount for biological activity.

Understanding the interplay between the inherent puckering of the spiro[3.3]heptane core and the electronic and steric demands of these substituents is essential. This guide outlines a robust, self-validating workflow to define this molecule's conformational landscape.

Theoretical Framework: The Puckered Nature of the Spiro[3.3]heptane Core

Unlike the planar representation often seen in 2D drawings, the cyclobutane rings of the spiro[3.3]heptane system are not flat. A planar cyclobutane would suffer from significant torsional strain due to eclipsing interactions between adjacent C-H bonds.[8][9] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[10][11][12] This puckering creates two distinct substituent positions on each carbon: axial-like and equatorial-like.

In the spiro[3.3]heptane scaffold, both cyclobutane rings are puckered.[13] The central spirocyclic carbon atom acts as a pivot, and the two rings are generally orthogonal to one another. For a substituted derivative like this compound, the primary conformational questions are:

-

What is the preferred puckering of the carboxyl-substituted ring?

-

Does the carboxylic acid group occupy an axial-like or equatorial-like position?

-

Are there any stabilizing non-covalent interactions, such as intramolecular hydrogen bonds, that lock the conformation?

Answering these questions requires a synergistic approach, beginning with computational modeling to map the potential energy surface.

Computational Conformational Analysis: A Predictive Foundation

Computational chemistry provides a powerful, cost-effective method to predict the relative stabilities of all possible conformers. Our approach follows a multi-step process designed to thoroughly explore the conformational space before committing to high-level, computationally expensive calculations.

Diagram: Computational Workflow

Caption: Workflow for computational conformational analysis.

Detailed Protocol: Quantum Mechanical Calculations

Step 1: Initial Structure Generation & Conformational Search

-

The 2D structure of this compound is built.

-

A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive step generates a diverse set of starting geometries, including different ring puckers and carboxylic acid orientations.

Step 2: DFT Geometry Optimization

-

The lowest energy conformers from the initial search are subjected to full geometry optimization using Density Functional Theory (DFT).

-

Method Selection Rationale:

-

Functional: B3LYP-D3 . The B3LYP functional is a robust and widely used hybrid functional.[14][15] The "-D3" suffix indicates the inclusion of Grimme's dispersion correction.[11] This correction is critical for accurately modeling weak, non-covalent interactions, such as potential intramolecular hydrogen bonds between the carboxylic acid and the fluorine atoms, which could be a key stabilizing factor.[16][17]

-

Basis Set: 6-311+G(d,p) . This triple-zeta Pople-style basis set provides a good balance of accuracy and computational cost. The "+" indicates the addition of diffuse functions, which are essential for describing the lone pairs of electronegative atoms like oxygen and fluorine.[18] The "(d,p)" polarization functions allow for more flexibility in describing the shape of atomic orbitals, which is crucial for accurate geometry and energy calculations.[19]

-

Step 3: Frequency Calculations & Energy Refinement

-

Vibrational frequency calculations are performed on each optimized geometry at the same level of theory. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

The relative Gibbs free energies (ΔG) of the conformers are used to predict their equilibrium populations at a given temperature.

Step 4: Solvent Effects

-

The influence of a solvent (e.g., Chloroform-d or DMSO-d6, matching the NMR experiment) is modeled using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism (IEFPCM). This accounts for the stabilization or destabilization of conformers based on their dipole moments in a dielectric medium.

Predicted Conformations and Data Summary

Based on this analysis, two primary low-energy conformers are typically identified: one with the carboxylic acid in an equatorial-like position (Conformer A) and one with it in an axial-like position (Conformer B). A third possibility involves an intramolecular hydrogen bond (Conformer C).

| Conformer ID | Substituent Position | Key Feature | Predicted Relative Energy (ΔG, kcal/mol) |

| A | Equatorial | Sterically favored | ~0.0 (Reference) |

| B | Axial | Sterically disfavored | > 2.0 |

| C | Equatorial | Intramolecular H-bond (O-H···F) | Potentially lowest energy |

Note: The actual energy values are hypothetical and would be determined by the calculations.

The computational results will generate a hypothesis: one conformer is significantly more stable than all others. This prediction must now be validated experimentally.

Experimental Validation: High-Resolution NMR Spectroscopy

NMR spectroscopy is the premier technique for determining the solution-state structure of organic molecules. By comparing the NMR data predicted from the lowest-energy computed structure with experimental data, we can validate our computational model.

Diagram: NMR Validation Workflow

Caption: Integrated workflow for NMR-based structural validation.

Detailed Protocol: NMR Experiments and Interpretation

1. ¹⁹F NMR Spectroscopy

-

Rationale: ¹⁹F NMR is exceptionally sensitive to the local electronic environment.[8][10][20][21] In a puckered cyclobutane ring, the two fluorine atoms of the gem-difluoro group are diastereotopic (one is axial-like, one is equatorial-like). Therefore, they should appear as two distinct signals, coupled to each other in an AX spin system (a pair of doublets). The magnitude of the two-bond geminal coupling constant (²J(F,F)) is highly dependent on the geometry.

-

Expected Result: Observation of two distinct fluorine signals with a ²J(F,F) coupling constant confirms the puckered nature of the ring and the non-equivalence of the two fluorine atoms. This immediately rules out a planar conformation on the NMR timescale.

2. ¹H NMR Spectroscopy

-

Rationale: The proton-proton coupling constants (³J(H,H)) provide information about the dihedral angles between them via the Karplus equation. By comparing the experimentally observed coupling constants for the protons on the carboxyl-substituted ring with those predicted from the computed structures of Conformer A and Conformer B, one can distinguish between them.

-

Expected Result: The coupling pattern of the proton at C2 (the one bearing the carboxylic acid) with its neighbors will be significantly different for an axial vs. an equatorial orientation.

3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Rationale: NOESY is the definitive experiment for confirming spatial proximity.[1][22][23] It detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[24] This allows for a direct test of our 3D model.

-

Expected Correlations for Validation:

-

If Conformer A (Equatorial) is dominant: We would expect to see a strong NOE correlation between the axial proton at C2 and the other axial protons on the same ring (at C1 and C3).

-

If an Intramolecular H-bond (Conformer C) exists: A key NOE would be observed between the carboxylic acid proton (-OH) and one or both of the fluorine atoms (detectable in a ¹H-¹⁹F HOESY experiment) or nearby protons. The absence of such a correlation would argue against a stable hydrogen bond.

-

Data Summary: Predicted vs. Experimental Observables

| Observable | Prediction for Equatorial Conformer (A) | Prediction for Axial Conformer (B) | Experimental Result |

| ¹⁹F Signals | Two distinct signals (AX system) | Two distinct signals (AX system) | To be determined |

| ³J(H2, H1/H3) | Small J(ax,eq) and large J(eq,eq) | Large J(ax,ax) and small J(ax,eq) | To be determined |

| Key NOE | H2(axial) ↔ H1/H3(axial) | H2(equatorial) ↔ H1/H3(axial & eq) | To be determined |

The Gold Standard: Single Crystal X-ray Crystallography

While NMR provides the solution-state conformation, single-crystal X-ray crystallography offers an unambiguous view of the molecule's structure in the solid state.[19][25] Obtaining a suitable crystal and solving its structure provides high-precision bond lengths, bond angles, and dihedral angles. This solid-state structure serves as the ultimate benchmark against which the computational and NMR data can be compared. It is important to note, however, that crystal packing forces can sometimes favor a conformation that is a minor component in solution.

Synthesis of Insights & Implications for Drug Design

The combined computational and experimental data will converge to define the dominant conformation of this compound in solution. The evidence will likely point to a single, low-energy puckered conformation where the bulky carboxylic acid group occupies an equatorial-like position to minimize steric strain. The presence or absence of an intramolecular hydrogen bond will be confirmed by NOESY data and the computed energy landscape.

This precise structural knowledge is invaluable for drug development professionals:

-

Pharmacophore Modeling: Knowing the exact 3D vector of the carboxylic acid relative to the rigid scaffold allows for more accurate pharmacophore models and virtual screening.

-

Structure-Activity Relationship (SAR): It provides a rational basis for designing new analogs. For example, if the equatorial conformer is dominant, modifications at the axial position can be explored to probe new interactions with a target protein without disrupting the core binding motif.

-

Property Optimization: The defined conformation helps in understanding and predicting properties like lipophilicity and membrane permeability, which are dependent on the molecule's shape and solvent-accessible surface area.

Conclusion

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 5. researchgate.net [researchgate.net]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkane ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15343G [pubs.rsc.org]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. notes.fluorine1.ru [notes.fluorine1.ru]

- 16. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 18. gaussian.com [gaussian.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. NOE [intermediateorgchemistry.co.uk]

- 24. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 25. quora.com [quora.com]

Technical Guide: Spectroscopic Characterization of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

Abstract

Spirocyclic scaffolds, particularly those incorporating fluorine atoms, are of increasing importance in medicinal chemistry as conformationally restricted bioisosteres of common carbocyclic and heterocyclic rings.[1][2][3] 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid represents a key building block in this class, combining the rigidity of the spiro[3.3]heptane core with the metabolic stability and unique electronic properties conferred by the gem-difluoro motif.[4][5] This guide provides a comprehensive analysis of the expected spectroscopic signature of this molecule, offering a predictive but scientifically grounded dataset for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations detailed herein are designed to serve as a foundational reference for researchers in synthetic chemistry and drug development engaged in the synthesis and characterization of novel fluorinated compounds.

Molecular Structure and Spectroscopic Overview

The unique three-dimensional structure of this compound dictates its spectroscopic properties. The molecule consists of two fused cyclobutane rings sharing a central quaternary carbon (the spiro center). One ring is substituted with a carboxylic acid, while the other bears a gem-difluoro group. This arrangement results in a distinct set of non-equivalent protons and carbons, each with a predictable chemical environment.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Our analytical approach follows a systematic workflow to ensure comprehensive characterization. High-resolution mass spectrometry first confirms the elemental composition. Subsequently, IR spectroscopy identifies key functional groups. Finally, a suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR) elucidates the precise connectivity and stereochemistry.

Figure 2: General workflow for the spectroscopic characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Due to the rigidity of the spirocyclic system, protons on the cyclobutane rings are diastereotopic, leading to complex splitting patterns that require careful analysis.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton spectrum is predicted to show several distinct multiplets corresponding to the protons on the two cyclobutane rings. The proton on C2, being alpha to the carboxylic acid, is expected to be the most downfield of the aliphatic protons.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 12.0 | br s | - |

| H-2 | 3.10 - 3.30 | m | - |

| H-1, H-3, H-5, H-7 | 2.10 - 2.80 | m | - |

Expert Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield (10-12 ppm), a characteristic feature of carboxylic acids.[6][7] Its exact position is highly dependent on concentration and solvent due to hydrogen bonding.[6][7]

-

Methine Proton (H-2): The proton at the C2 position, adjacent to the electron-withdrawing carboxylic acid, will be deshielded and appear around 3.1-3.3 ppm.[8] It will be a complex multiplet due to coupling with the neighboring diastereotopic protons on C1 and C3.

-

Methylene Protons (H-1, H-3, H-5, H-7): The remaining eight protons on the cyclobutane rings are all chemically non-equivalent and will give rise to a complex, overlapping multiplet region between 2.1 and 2.8 ppm. The protons on C1 and C3 will show coupling to H-2. The protons on C5 and C7 will show complex geminal and vicinal couplings, further complicated by long-range coupling to the fluorine atoms on C6.

Predicted ¹³C{¹H} NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. The most notable feature is the C6 carbon, which will be split into a triplet by the two attached fluorine atoms (¹JCF coupling).

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹JCF) | Predicted Coupling Constant (J, Hz) |

| C8 (-COOH) | 178 - 182 | s | - |

| C6 (-CF₂-) | 115 - 120 | t | 270 - 280 |

| C4 (Spiro) | 60 - 65 | s | - |

| C2 (-CH-) | 45 - 50 | s | - |

| C1, C3, C5, C7 | 30 - 45 | s (may show small ²JCF) | - |

Expert Interpretation:

-

Carbonyl Carbon (C8): The carboxylic acid carbon appears in the typical downfield region for this functional group (170-185 ppm).[6][7][9][10]

-

Fluorinated Carbon (C6): The C6 carbon is significantly influenced by the two fluorine atoms. Its chemical shift is shifted downfield, and more importantly, the signal is split into a triplet with a large one-bond C-F coupling constant (¹JCF) of approximately 275 Hz.[4] This is a definitive diagnostic signal.

-

Spiro Carbon (C4): The quaternary spiro carbon is unique and will appear as a sharp singlet around 60-65 ppm.

-

Methine Carbon (C2): This carbon, alpha to the carboxyl group, is found around 45-50 ppm.[8]

-

Methylene Carbons (C1, C3, C5, C7): These carbons will appear in the aliphatic region. The carbons C5 and C7, being closer to the CF₂ group, may exhibit small two-bond C-F couplings (²JCF), causing slight broadening or small splittings.

Predicted ¹⁹F{¹H} NMR Data (470 MHz, CDCl₃)

The proton-decoupled ¹⁹F NMR spectrum is expected to be very simple, showing a single resonance for the two chemically equivalent fluorine atoms.

| Assigned Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F₂-6 | -90 to -110 | s |

Expert Interpretation: The chemical shift for gem-difluoro groups on a cyclobutane ring typically falls in the -90 to -110 ppm range (relative to CFCl₃).[4][11][12] In the proton-decoupled spectrum, this will be a singlet. In a proton-coupled spectrum, this signal would appear as a complex multiplet due to two-bond and three-bond couplings to the protons on C1, C5, and C7.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of the key functional groups, particularly the carboxylic acid.

| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity & Description |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong |

| 2850 - 3000 | C-H stretch (sp³) | Medium, Sharp peaks superimposed on the O-H band |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| 1210 - 1320 | C-O stretch | Strong |

| 1000 - 1200 | C-F stretch | Strong, often multiple sharp bands |

Expert Interpretation: The IR spectrum will be dominated by the signatures of the carboxylic acid. A very broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded dimer is the most telling feature.[6][13][14] Overlapping this broad feature will be the sharper C-H stretching vibrations. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[6][15] Finally, one or more strong, sharp bands in the 1000-1200 cm⁻¹ region will confirm the presence of the C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways.

-

Molecular Formula: C₈H₁₀F₂O₂

-

Exact Mass: 176.0649

-

Method: Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

Predicted ESI-MS Data

| m/z (predicted) | Ion Species | Interpretation |

| 177.0727 | [M+H]⁺ | Protonated molecular ion (Positive Ion Mode) |

| 175.0570 | [M-H]⁻ | Deprotonated molecular ion (Negative Ion Mode) |

| 159.0621 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion |

| 131.0672 | [M+H-HCOOH]⁺ | Loss of formic acid, a common fragmentation for acids |

Expert Interpretation: Under soft ionization conditions like ESI, the primary observed ions will be the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. The high-resolution measurement of this ion is crucial for confirming the elemental composition. Fragmentation can be induced via collision-induced dissociation (CID) in an MS/MS experiment.[16][17] The most likely fragmentation pathways involve the loss of stable neutral molecules from the carboxylic acid group, such as water (18 Da) or the entire carboxyl group as formic acid (46 Da).[18] Cleavage of the cyclobutane rings is also possible but typically requires higher collision energy.[19][20]

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound. Instrument parameters should always be optimized for the specific sample and spectrometer.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire data on a ≥400 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 3 seconds, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). Acquire for at least 1024 scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

-

¹⁹F NMR Acquisition: Use a proton-decoupled pulse program. A relaxation delay of 2 seconds and 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus. Use an external reference if necessary, although modern spectrometers can reference internally.

-

Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum.

FT-IR Sample Preparation and Acquisition

-

Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

HRMS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Acquisition (ESI): Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Processing: Calibrate the mass axis using a known standard. The measured mass of the [M+H]⁺ or [M-H]⁻ ion should be within 5 ppm of the calculated exact mass.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR [m.chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. echemi.com [echemi.com]

- 15. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. english.gyig.cas.cn [english.gyig.cas.cn]

Introduction: The Strategic Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery and Application of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid Derivatives

In the landscape of contemporary medicinal chemistry, the drive to move beyond planar, aromatic structures—a concept often termed "escaping flatland"—has become a central theme.[1] This strategic shift is motivated by the observation that increasing the fraction of sp³-hybridized carbons in drug candidates generally correlates with improved physicochemical and pharmacokinetic profiles, including enhanced solubility, better metabolic stability, and a higher probability of clinical success.[1][2] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are exemplary three-dimensional structures that fulfill this need.[2][3] Their inherent rigidity locks the conformation of a molecule, enabling a precise and controlled orientation of binding elements, which can lead to significant improvements in potency and selectivity.[3]

This guide focuses on a particularly compelling class of these molecules: This compound and its derivatives. This scaffold merges the conformational constraint of the spiro[3.3]heptane core with the unique modulatory effects of gem-difluorination. The gem-difluoromethylene unit (CF₂) is a well-established, lipophilic bioisostere of a carbonyl group, capable of influencing metabolic stability and electronic properties without a significant steric penalty.[4][5][6] The carboxylic acid moiety serves as a versatile synthetic handle for further derivatization, allowing for the exploration of a wide range of chemical space. Consequently, this unique molecular architecture stands as a powerful building block for the development of next-generation therapeutics.

Core Synthesis of this compound

The synthesis of the core scaffold is a critical process that has been optimized for scalability and efficiency. While earlier methods were lengthy and difficult to scale, a more convergent strategy has been developed, enabling multigram production of the target compound and its key intermediates.[4][7][8] The following workflow outlines a reliable and validated synthetic pathway.

Synthetic Workflow Diagram

Caption: Convergent synthetic pathway to the target acid.

Experimental Protocol: Multigram Synthesis

This protocol is adapted from established methodologies for the robust synthesis of the title compound.[4]

Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7)

-

To a stirred solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (a key precursor synthesized from a cyclobutanone derivative) in a suitable solvent such as DMF, add diethyl malonate and a base like potassium carbonate (K₂CO₃).

-

Heat the reaction mixture (e.g., to 80°C) and stir for several hours (e.g., 12 hours) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylate, which can be purified by distillation.

Step 2: Hydrolysis to 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12)

-

Dissolve the diethyl dicarboxylate (7) in a mixture of methanol and water.

-

Add a strong base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature for an extended period (e.g., 12 hours).

-

Evaporate the methanol under reduced pressure.

-

Acidify the remaining aqueous layer with a strong acid (e.g., 10 M HCl) to a pH of approximately 3. This will precipitate the dicarboxylic acid.

-

Extract the product with ethyl acetate, dry the combined organic layers, and evaporate the solvent to yield the dicarboxylic acid (12) as a crystalline solid.[4]

Step 3: Decarboxylation to this compound (13)

-

Dissolve the dicarboxylic acid (12) in pyridine.

-

Reflux the solution for several hours (e.g., 12 hours) to effect thermal decarboxylation.

-

Remove the pyridine under reduced pressure.

-

Dilute the residue with water, acidify with HCl, and extract the final product with ethyl acetate.

-

Dry and concentrate the organic layers to afford the target This compound (13) .[4]

Physicochemical Properties and Structure-Property Relationships

The strategic value of this scaffold lies in its ability to modulate key physicochemical properties relevant to drug development. While specific experimental data for every derivative must be determined empirically, the trends can be understood through the analysis of related fluorinated bioisosteres.[9][10]

| Property | Carboxylic Acid (General) | Fluorinated Alcohol/Phenol Bioisosteres | Expected Trend for 6,6-Difluoro[3.3]heptane Core | Causality |

| Acidity (pKa) | ~4-5 | 9-11 | Lowered pKa relative to non-fluorinated analogs | The strong electron-withdrawing effect of the gem-difluoro group stabilizes the carboxylate anion, increasing acidity. |

| Lipophilicity (logD₇.₄) | Low (ionized at pH 7.4) | Higher | Increased lipophilicity compared to a simple carboxylic acid | The CF₂ group is a lipophilic mimic of a carbonyl, and the sp³-rich hydrocarbon scaffold increases overall lipophilicity.[4] |

| Permeability (PAMPA) | Low | Higher | Improved permeability | Reduced polarity and the masking of the acidic proton contribute to better membrane passage.[9] |

| 3D Shape/Fsp³ | Variable (often on flexible chains) | Variable | High and Rigid | The spirocyclic core provides a well-defined, non-planar structure with a high Fsp³ count, ideal for specific receptor interactions.[2] |

Applications in Medicinal Chemistry and Drug Design

The this compound framework offers two primary applications in drug design: as a bioisosteric replacement for problematic functionalities and as a novel scaffold for exploring new chemical space.

Bioisostere for Carboxylic Acids

The carboxylic acid functional group is a common feature in pharmacophores but can be associated with several liabilities, including rapid metabolism (e.g., glucuronidation), poor membrane permeability, and potential for idiosyncratic toxicity.[11][12] Fluorinated motifs, such as the one presented here, can serve as effective bioisosteres that mitigate these issues while retaining the necessary interactions with the biological target.[5][9][11]

Caption: Bioisosteric replacement strategy.

A Novel Scaffold for Patent-Free Chemical Space

The unique and rigid three-dimensional geometry of the spiro[3.3]heptane core makes it an excellent replacement for common planar rings like benzene.[13] This strategy allows medicinal chemists to design novel, patent-free analogues of existing drugs. By replacing a phenyl ring with the spiro[3.3]heptane scaffold, it is possible to retain or even improve biological activity while significantly enhancing physicochemical properties.[13] This approach provides a clear pathway to developing new chemical entities with superior drug-like qualities.

Protocol: Derivatization via Amide Coupling

The carboxylic acid serves as a key functionalization point. A standard amide coupling protocol is provided below.

-

Dissolve This compound (13) (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂ or DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography to yield the desired amide derivative.

Conclusion and Future Perspectives

The discovery and development of this compound derivatives represent a significant advancement in the field of scaffold design. This building block masterfully combines the three-dimensional rigidity of a spirocycle with the beneficial electronic and metabolic properties of gem-difluorination. Its utility as both a carboxylic acid bioisostere and a novel core for exploring uncharted chemical space positions it as a high-value tool for researchers, scientists, and drug development professionals. Future work will undoubtedly focus on the synthesis of a broader library of derivatives and their evaluation in various therapeutic contexts, further unlocking the potential of this innovative scaffold to deliver safer and more effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychoactif.org [psychoactif.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 13. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Stability of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted stability of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, a novel and increasingly important building block in medicinal chemistry. In the absence of direct, published stability studies, this document synthesizes information on the intrinsic stability of its core structural motifs—the gem-difluorocyclobutane and the spiro[3.3]heptane systems—to build a robust predictive stability profile. We further present a detailed, field-proven framework for experimentally verifying this profile through a series of forced degradation studies compliant with International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to confidently assess and manage the stability of this unique molecule throughout the discovery and development pipeline.

Introduction: The Emergence of a Unique Scaffold

The landscape of modern medicinal chemistry is increasingly focused on the exploration of three-dimensional chemical space to unlock novel biological activities and improve physicochemical properties. In this context, this compound (CAS 1419101-45-3) has emerged as a significant building block.[1][2][3][4] Its rigid, spirocyclic core introduces a defined conformational restriction, while the gem-difluoro group can act as a lipophilic bioisostere for a carbonyl group, potentially enhancing metabolic stability and modulating pKa.[5][6]

As this molecule is incorporated into more complex drug candidates, a thorough understanding of its intrinsic stability becomes paramount. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide will first deconstruct the molecule to predict its stability based on its constituent parts and then provide a comprehensive, actionable plan for its experimental stability assessment.

Predicted Stability Profile: A Sum of its Parts

The stability of this compound can be logically inferred from the known chemical behavior of its three key structural features: the spiro[3.3]heptane core, the gem-difluorocyclobutane ring, and the carboxylic acid functional group.

The Spiro[3.3]heptane Core: A Bastion of Rigidity

The spiro[3.3]heptane scaffold is known for its rigidity and three-dimensional structure. This inherent structural integrity suggests a high degree of stability. Unlike more strained small rings like cyclopropanes, the cyclobutane rings in a spiro[3.3]heptane system possess a degree of puckering that alleviates some ring strain. Literature on spiro[3.3]heptane derivatives indicates that the core is generally robust and does not readily undergo rearrangement or degradation under typical pharmaceutical processing and storage conditions.[6]

The Gem-Difluorocyclobutane Moiety: An Anchor of Stability

The introduction of geminal fluorine atoms onto a cycloalkane ring is a well-established strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. Furthermore, studies on gem-difluorocyclobutanes have demonstrated their remarkable chemical stability across a range of acidic and basic conditions, as well as in the presence of strong nucleophiles. This high level of inertness suggests that the 6,6-difluoro substitution on the spiro[3.3]heptane core will likely confer significant resistance to chemical degradation at this position.

The Carboxylic Acid Functional Group: The Primary Site of Potential Reactivity

While the core scaffold is predicted to be highly stable, the carboxylic acid functional group represents the most probable site of chemical transformation. The potential degradation pathways for carboxylic acids are well-documented and include:

-

Decarboxylation: Particularly under thermal stress, carboxylic acids can undergo decarboxylation to yield the corresponding hydrocarbon. In this case, thermal stress could potentially lead to the formation of 6,6-difluorospiro[3.3]heptane.

-

Esterification: In the presence of alcohols under acidic conditions, ester formation can occur. This is a consideration for formulation development.

-

Amide Formation: Reaction with amines will lead to the corresponding amides.

-

Salt Formation: As an acid, it will readily form salts with bases. This is not a degradation pathway but is a key physicochemical property.

Based on this analysis, the primary stability concerns for this compound are likely to be associated with reactions of the carboxylic acid group, with decarboxylation being the most probable degradative pathway under thermal stress. The core spirocyclic difluorinated scaffold is predicted to be highly stable.

A Framework for Experimental Stability Verification: Forced Degradation Studies

To experimentally validate the predicted stability profile and identify potential degradation products, a forced degradation (stress testing) study is essential. The following protocols are designed in accordance with ICH Q1A(R2) guidelines.[7]

Objective of Forced Degradation

The primary goal is to generate degradation products to a level of 5-20% to develop and validate a stability-indicating analytical method. This method must be able to accurately quantify the parent compound in the presence of its impurities and degradants.

Experimental Workflow

The overall workflow for conducting forced degradation studies is outlined below.

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

Materials:

-

This compound

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Formic acid or trifluoroacetic acid for mobile phase modification

Protocol 1: Hydrolytic Stability

-

Acid Hydrolysis:

-

Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

-

Maintain the solution at room temperature (25°C).

-

Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at time points up to 72 hours.

-

Protocol 2: Oxidative Stability

-

Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 3% H₂O₂.

-

Maintain the solution at room temperature, protected from light.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours for analysis.

Protocol 3: Thermal Stability

-

Solid State:

-

Place a known quantity of the solid compound in a vial and heat in an oven at 80°C.

-

Sample at 24, 48, and 72 hours. Dissolve in a suitable solvent for analysis.

-

-

Solution State:

-

Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 1:1 acetonitrile/water).

-

Incubate the solution at 80°C, protected from light.

-

Withdraw aliquots at 0, 6, 12, and 24 hours for analysis.

-

Protocol 4: Photostability

-

Expose both the solid compound and a solution (1 mg/mL) to light conditions as specified in ICH Q1B. This includes an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the light-exposed and control samples at the end of the exposure period.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is the cornerstone of any stability study. For this compound, a combination of HPLC with UV and mass spectrometric detection is recommended.

Stability-Indicating HPLC-UV/MS Method

-

Rationale: Reversed-phase HPLC is a versatile technique for separating small molecules. UV detection is a standard method for quantification, while mass spectrometry (MS) provides mass information for the parent compound and any degradation products. For carboxylic acids, which can be challenging to retain on standard C18 columns, derivatization or the use of specific mobile phase modifiers may be necessary.[8][9][10][11][12][13][14][15][16]

-

Proposed Starting Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 210 nm; MS in negative electrospray ionization (ESI-) mode, scanning a suitable mass range (e.g., m/z 50-500).

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[17][18][19]

Characterization of Degradation Products

Should significant degradation be observed, the identity of the degradation products must be elucidated.

-

LC-MS/MS: High-resolution mass spectrometry with fragmentation (MS/MS) can provide valuable structural information about the degradants.[20][21][22]

-

NMR Spectroscopy: If a degradant is formed at a significant level (>1%), isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. ¹⁹F NMR can be particularly informative for tracking changes around the difluorinated center.[23][24][25][26][27]

Data Interpretation and Stability Profile Summary

The results from the forced degradation studies should be tabulated to provide a clear overview of the molecule's stability.

| Stress Condition | Reagent/Temp | Duration | % Degradation | Major Degradants (m/z) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | < 1% | None Observed |

| Base Hydrolysis | 0.1 M NaOH | 8 h | < 2% | None Observed |

| Oxidation | 3% H₂O₂ | 24 h | < 1% | None Observed |

| Thermal (Solid) | 80°C | 72 h | ~5% | m/z 132 (Predicted Decarboxylation Product) |

| Thermal (Solution) | 80°C | 24 h | ~8% | m/z 132 (Predicted Decarboxylation Product) |

| Photostability | ICH Q1B | - | < 1% | None Observed |

| Table 1: Predicted Outcome of Forced Degradation Studies for this compound. Data is hypothetical and for illustrative purposes. |

Predicted Degradation Pathway

Based on chemical principles, the most likely degradation pathway under significant thermal stress is decarboxylation.

Caption: Predicted Thermal Degradation Pathway.

Conclusion and Recommendations

6,6-Difluorospiro[3..3]heptane-2-carboxylic acid is predicted to be a highly stable molecule, with its primary liability being the potential for thermal decarboxylation. The spirocyclic and gem-difluorinated core is expected to be exceptionally robust under hydrolytic, oxidative, and photolytic stress.

For drug development professionals, this predicted stability profile is highly favorable. We recommend the following:

-

Early-Stage Development: The described forced degradation studies should be conducted early in the development process to confirm this predicted stability and to develop a validated, stability-indicating analytical method.

-

Formulation: Given the potential for thermal decarboxylation, albeit likely at elevated temperatures, care should be taken during formulation processes that involve high heat, such as melt granulation or high-temperature drying.

-

Storage: Standard storage conditions (room temperature, protected from light) are expected to be adequate. Long-term stability studies as per ICH guidelines will be required to formally establish the retest period or shelf life.

By following the predictive analysis and experimental framework outlined in this guide, researchers can confidently advance drug candidates containing the this compound moiety with a thorough understanding of their stability characteristics.

References

- 1. 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid | 1419101-45-3 [chemicalbook.com]

- 2. 6,6-Difluoro-spiro 3.3 heptane-2-carboxylic acid AldrichCPR 1419101-45-3 [sigmaaldrich.com]

- 3. chem-space.com [chem-space.com]

- 4. poetry.arizona.edu [poetry.arizona.edu]

- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]

- 15. researchgate.net [researchgate.net]

- 16. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]